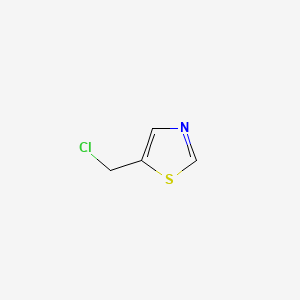

5-(Chloromethyl)thiazole

概要

説明

5-(Chloromethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a chloromethyl group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the chloromethyl group enhances the reactivity of the thiazole ring, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 5-(Chloromethyl)thiazole typically involves the chlorination of 5-methylthiazole. One common method includes the reaction of 5-methylthiazole with sulfuryl chloride in the presence of a solvent like chloroform. The reaction is carried out under controlled temperatures to ensure the selective chlorination at the methyl group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the chlorination of 5-methylthiazole using chlorine gas or sulfuryl chloride, followed by purification through distillation or recrystallization .

化学反応の分析

Types of Reactions: 5-(Chloromethyl)thiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Substituted thiazoles with various functional groups.

Oxidation: Thiazole sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

科学的研究の応用

Medicinal Chemistry and Anticancer Applications

5-(Chloromethyl)thiazole derivatives have been extensively studied for their anticancer properties. The thiazole moiety is known for its ability to inhibit various biological targets, making it a valuable scaffold in the development of novel anticancer agents.

Recent Findings

- Antitumor Activity : Recent studies have demonstrated that thiazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, novel derivatives synthesized from this compound showed promising results with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

- Mechanism of Action : The mechanism behind the anticancer activity often involves the induction of apoptosis and inhibition of cell proliferation. Thiazole derivatives have been shown to interact with microtubules and other cellular targets, leading to effective disruption of cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against a range of pathogens.

Antifungal and Antibacterial Studies

- Synthesis of Derivatives : Various derivatives of this compound have been synthesized and tested for their antimicrobial efficacy. For instance, compounds derived from this scaffold demonstrated potent antifungal activity against Candida species and antibacterial effects against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low mg/mL range .

- Structure-Activity Relationship : Studies indicate that the presence of specific substituents on the thiazole ring can enhance antimicrobial activity. For example, modifications at position 4 with electron-donating groups significantly improved antibacterial potency .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties.

Key Insights

- Substituent Effects : The introduction of various functional groups on the thiazole ring can lead to significant variations in biological activity. For example, certain substitutions have been linked to enhanced selectivity and reduced toxicity in anticancer applications .

- Diversity in Synthesis : Innovative synthetic methodologies have allowed for the creation of a wide array of thiazole derivatives, facilitating extensive SAR studies that inform future drug design efforts .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Evren et al. (2019) | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Anticancer | 23.30 ± 0.35 µM against A549 |

| Recent Antimicrobial Study | Various thiazole derivatives | Antibacterial against E. coli | MIC 0.23 mg/mL |

| Novel Thiazole Derivatives | Indole-linked thiazoles | Cytotoxicity against various cancer cell lines | IC50 = 10–30 µM |

作用機序

The mechanism of action of 5-(Chloromethyl)thiazole is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds. The thiazole ring itself can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

類似化合物との比較

2-Chloro-5-chloromethylthiazole: Similar structure but with an additional chlorine atom, used in the synthesis of neonicotinoid insecticides.

5-Methylthiazole: Lacks the chloromethyl group, less reactive but still valuable in organic synthesis.

Thiazole: The parent compound, widely used in the synthesis of various derivatives

Uniqueness: 5-(Chloromethyl)thiazole is unique due to the presence of the chloromethyl group, which significantly enhances its reactivity compared to other thiazole derivatives. This makes it a versatile intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .

生物活性

5-(Chloromethyl)thiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. This scaffold is known for its role in various pharmacologically active compounds. The synthesis of this compound typically involves the chloromethylation of thiazole derivatives, which can be achieved through various methods including the use of chloromethyl methyl ether or other chloromethylating agents.

Biological Activities

The biological activities associated with this compound and its derivatives are extensive, encompassing:

- Antimicrobial Activity : Numerous studies have reported the antibacterial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 1.56 μg/mL in some cases .

- Antifungal Activity : Thiazole derivatives have shown promising antifungal properties, particularly against species like Candida albicans and Aspergillus niger. The presence of the thiazole moiety enhances antifungal activity, making it a crucial component in the design of new antifungal agents .

- Antiprotozoal Activity : Research indicates that certain thiazole derivatives exhibit potent activity against protozoan parasites, such as Trypanosoma cruzi, with some compounds showing IC50 values significantly lower than established treatments .

- Antitumor Activity : Thiazoles are also being investigated for their anticancer properties. Some derivatives have been identified as inhibitors of tumor growth, particularly in prostate and breast cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Case Studies and Research Findings

- Tyrosinase Inhibition : A study highlighted two specific derivatives of thiazoles synthesized from this compound that exhibited strong tyrosinase inhibitory activity, surpassing that of kojic acid, a well-known skin-whitening agent. These compounds effectively reduced melanin production in vitro, indicating potential applications in dermatological therapies .

- Antimicrobial Evaluation : In a comprehensive antimicrobial evaluation, several thiazole derivatives were tested against various bacterial strains. The results indicated that modifications on the thiazole ring significantly affected antimicrobial potency, with halogenated derivatives showing enhanced activity .

- Antiprotozoal Efficacy : A series of novel thiazole derivatives were synthesized and evaluated for their efficacy against T. cruzi. One compound demonstrated an IC50 value of 0.37 µM, showcasing its potential as a lead compound for developing new antiprotozoal drugs .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Conditions | Efficacy |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli | MIC values between 1.56 - 6.25 μg/mL |

| Antifungal | Candida albicans, Aspergillus niger | Significant inhibition observed |

| Antiprotozoal | Trypanosoma cruzi | IC50 = 0.37 µM |

| Antitumor | Prostate and breast cancer cell lines | Inhibitory effects on tumor growth |

特性

IUPAC Name |

5-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAOOCPKYMGRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276839 | |

| Record name | 5-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45438-77-5 | |

| Record name | 5-(Chloromethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45438-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 5-(Chloromethyl)thiazole?

A1: Several methods exist for synthesizing this compound. One approach involves reacting 1,3-dichloropropene with sodium thiocyanate, followed by thermal rearrangement and chlorination. [] Another method utilizes the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-(chloromethyl)thiazole in the presence of a specific solvent system and catalyst. []

Q2: How is the purity of 2-chloro-5-(chloromethyl)thiazole crucial in the synthesis of thiamethoxam?

A2: High purity of 2-chloro-5-(chloromethyl)thiazole is essential for efficient thiamethoxam synthesis. Impurities can lead to undesirable side reactions, lowering yield and affecting product quality, including unwanted coloration. [] Specific purification methods, like distillation with polyether oligomers or crystallization techniques, help obtain high-purity 2-chloro-5-(chloromethyl)thiazole. [, , ]

Q3: What is the structural formula and molecular weight of this compound?

A3: The molecular formula of this compound is C4H4ClNS, and its molecular weight is 133.6 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: While the provided research excerpts don't delve into specific spectroscopic data, common techniques for characterizing this compound include IR, 1H NMR, and EI-MS. [] Researchers often use these methods to confirm the structure and purity of synthesized this compound.

Q5: What are the primary applications of this compound?

A5: this compound serves as a crucial building block in organic synthesis, mainly in preparing thiazole derivatives with diverse biological activities. [] Its most notable application is as a key intermediate in synthesizing the insecticide thiamethoxam. [, ]

Q6: How does the stability of this compound affect its applications?

A6: this compound is susceptible to high-temperature decomposition, posing challenges during its purification via distillation. [] To prevent this, researchers add stabilizers like epoxy soybean oil during the rectification process, improving yield and quality. [, ]

Q7: Are there any known alternatives to this compound in pesticide synthesis?

A7: While the provided research focuses on this compound, researchers constantly explore alternative synthetic routes and starting materials for pesticides. This exploration aims to discover more environmentally friendly, cost-effective, and efficient production methods.

Q8: What is known about the biological activity of thiazole derivatives synthesized using this compound?

A8: Studies have shown that certain thiazole derivatives, particularly those incorporating a dihydropyrimidine ring (DHPMs), exhibit moderate to weak fungicidal and insecticidal activities. [] This highlights the potential of this compound as a starting point for developing novel agrochemicals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。